4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine
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Overview
Description
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine is a heterocyclic compound with the molecular formula C16H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-step processes that include the formation of the imidazole ring followed by functionalization to introduce the phenyl and phenylmethylene groups.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and hydrogenated imidazole derivatives .
Scientific Research Applications
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
What sets 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl and phenylmethylene groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H14N4 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-[(Z)-benzylideneamino]-4-phenylimidazol-2-amine |
InChI |
InChI=1S/C16H14N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-12H,(H2,17,19)/b18-11- |
InChI Key |
WWRNHYJLVIXUEJ-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C=C(N=C2N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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